molecular formula C12H14BrNO3 B3022205 Methyl 2-[(2-bromobutanoyl)amino]benzoate CAS No. 1119450-22-4

Methyl 2-[(2-bromobutanoyl)amino]benzoate

Cat. No. B3022205
CAS RN: 1119450-22-4
M. Wt: 300.15 g/mol
InChI Key: FGAQUMDVDVWCRH-UHFFFAOYSA-N
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Description

“Methyl 2-[(2-bromobutanoyl)amino]benzoate” is a chemical compound with the empirical formula C12H14BrNO3 . It has a molecular weight of 300.15 . The compound is solid in form .


Molecular Structure Analysis

The SMILES string of the compound is O=C(OC)C1=C(C=CC=C1)NC(C(Br)CC)=O . This indicates that the compound contains a benzene ring (C1=C(C=CC=C1)), a bromobutanoic acid group (C(Br)CC), and a methyl ester group (O=C(OC)).


Physical And Chemical Properties Analysis

“Methyl 2-[(2-bromobutanoyl)amino]benzoate” is a solid compound . Its molecular weight is 300.15 . The compound’s InChI key is FGAQUMDVDVWCRH-UHFFFAOYSA-N .

Scientific Research Applications

Pharmaceutical Development

Methyl 2-[(2-bromobutanoyl)amino]benzoate is often explored in pharmaceutical research for its potential as a precursor in the synthesis of various bioactive compounds. Its unique structure allows it to be modified into derivatives that may exhibit therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial activities .

Proteomics Research

This compound is utilized in proteomics for the study of protein interactions and functions. It can be used to label or modify proteins, aiding in the identification and characterization of protein complexes and pathways. This application is crucial for understanding cellular processes and disease mechanisms .

Organic Synthesis

In organic chemistry, Methyl 2-[(2-bromobutanoyl)amino]benzoate serves as an intermediate in the synthesis of more complex molecules. Its bromobutanoyl group is particularly useful in various coupling reactions, facilitating the construction of diverse chemical architectures for research and industrial purposes .

Material Science

Researchers in material science investigate this compound for its potential in creating novel materials. Its incorporation into polymers or other materials can impart unique properties, such as enhanced thermal stability or specific reactivity, which are valuable in developing advanced materials for electronics, coatings, and other applications .

Medicinal Chemistry

In medicinal chemistry, this compound is studied for its role in the design and synthesis of new drug candidates. Its structure allows for the exploration of structure-activity relationships (SAR), helping scientists to optimize the pharmacological properties of potential therapeutic agents .

Chemical Biology

Methyl 2-[(2-bromobutanoyl)amino]benzoate is used in chemical biology to probe biological systems. It can act as a chemical probe to study enzyme activities, signaling pathways, and other biological processes, providing insights into the molecular basis of health and disease .

Agricultural Chemistry

In agricultural research, this compound is explored for its potential use in developing new agrochemicals. Its derivatives may exhibit herbicidal, fungicidal, or insecticidal properties, contributing to the development of more effective and environmentally friendly agricultural products .

Environmental Science

Environmental scientists study this compound for its potential impact and behavior in the environment. Understanding its degradation pathways, toxicity, and interactions with other environmental components is essential for assessing its safety and environmental footprint .

Sigma-Aldrich Santa Cruz Biotechnology Sigma-Aldrich Sigma-Aldrich Santa Cruz Biotechnology Sigma-Aldrich Santa Cruz Biotechnology Sigma-Aldrich

properties

IUPAC Name

methyl 2-(2-bromobutanoylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-3-9(13)11(15)14-10-7-5-4-6-8(10)12(16)17-2/h4-7,9H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAQUMDVDVWCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701256530
Record name Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1119450-22-4
Record name Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119450-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-[(2-bromo-1-oxobutyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701256530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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